molecular formula C8H9BrN2O2 B13121798 Ethyl 6-amino-4-bromonicotinate

Ethyl 6-amino-4-bromonicotinate

Cat. No.: B13121798
M. Wt: 245.07 g/mol
InChI Key: OCTAKSGYJNJXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-4-bromonicotinate is an organic compound with the molecular formula C₈H₉BrN₂O₂ It is a derivative of nicotinic acid and contains both amino and bromo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-4-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by amination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like acetonitrile. The brominated product is then subjected to amination using ammonia or an amine source under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-bromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromo group is replaced by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Ethyl 6-amino-4-hydroxynicotinate, ethyl 6-amino-4-alkylnicotinate.

    Oxidation: Ethyl 6-nitro-4-bromonicotinate.

    Reduction: this compound derivatives with reduced functional groups.

    Coupling: Ethyl 6-amino-4-arylnicotinate.

Scientific Research Applications

Ethyl 6-amino-4-bromonicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-bromonicotinate involves its interaction with specific molecular targets. The amino and bromo groups enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-amino-4-bromonicotinate can be compared with other similar compounds, such as:

    Ethyl 6-amino-5-bromonicotinate: Similar structure but with the bromo group at a different position, leading to different reactivity and applications.

    Ethyl 4-amino-6-bromonicotinate: Another positional isomer with distinct chemical properties and uses.

    Ethyl 6-amino-3-bromonicotinate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 6-amino-4-bromopyridine-3-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

OCTAKSGYJNJXKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.